

An In-depth Technical Guide to the Biochemical Properties of N-linoleoyl glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linoleoyl glycine*

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Introduction

N-linoleoyl glycine (LINGly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles.^[1] Structurally, it consists of linoleic acid, an omega-6 polyunsaturated fatty acid, linked to a glycine molecule via an amide bond.^[2] This lipoamino acid is found in various mammalian tissues and is implicated in a range of biological processes, including inflammation and pain modulation.^{[1][3]} This technical guide provides a comprehensive overview of the biochemical properties of **N-linoleoyl glycine**, including its synthesis, metabolism, signaling pathways, and methods for its study.

Physicochemical Properties

N-linoleoyl glycine is a lipid molecule with the chemical formula $C_{20}H_{35}NO_3$ and a molecular weight of 337.5 g/mol.^[2] Its structure, featuring a long, unsaturated acyl chain and an amino acid head group, imparts amphipathic properties that influence its solubility and interaction with biological membranes.

Property	Value	Source
Molecular Formula	C20H35NO3	PubChem CID: 6433346[2]
Molecular Weight	337.5 g/mol	PubChem CID: 6433346[2]
IUPAC Name	2-[[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid	PubChem CID: 6433346[2]
Synonyms	Glycine linoleamide, LinGly	Cayman Chemical[4]

Biosynthesis and Metabolism

The biosynthesis of **N-linoleoyl glycine**, like other N-acyl amino acids, is thought to occur through multiple pathways. The primary proposed routes involve the direct conjugation of linoleic acid with glycine or the metabolic conversion from other lipid precursors.

Biosynthesis Pathways:

- **Acyl-CoA Dependent Pathway:** Linoleoyl-CoA, the activated form of linoleic acid, can be enzymatically conjugated with glycine. This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[5]
- **Cytochrome c-Mediated Pathway:** In vitro studies have shown that cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and glycine.[5]
- **Oxidative Metabolism from N-linoleoyl ethanolamine:** While not directly demonstrated for the linoleoyl species, it has been proposed that N-acyl glycines can be formed through the oxidation of the corresponding N-acyl ethanolamines.[6]

Degradation:

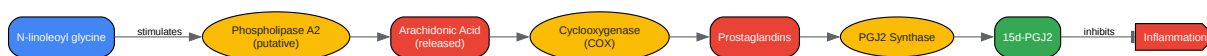
The primary route for the degradation of **N-linoleoyl glycine** is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing linoleic acid and glycine.[5] **N-linoleoyl glycine** has been shown to be an inhibitor of FAAH, with an IC50 value of approximately 25 μ M for the hydrolysis of anandamide (AEA).[4]

Signaling Pathways

The signaling mechanisms of **N-linoleoyl glycine** are still under investigation, with evidence pointing towards multiple potential pathways.

Anti-Inflammatory Signaling:

N-linoleoyl glycine exhibits anti-inflammatory properties, as demonstrated in a mouse peritonitis model where it reduced leukocyte migration at doses as low as 0.3 mg/kg.[3][7] A proposed mechanism for this effect involves the stimulation of the arachidonic acid cascade, leading to the production of anti-inflammatory eicosanoids such as 15-deoxy- $\Delta^{12,14}$ -prostaglandin J2 (15d-PGJ2).[3]



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Caption: Proposed anti-inflammatory signaling pathway of **N-linoleoyl glycine**.

GPR18 Signaling (Debated):

N-arachidonoyl glycine (NAGly), a closely related N-acyl amino acid, has been identified as a ligand for the orphan G protein-coupled receptor 18 (GPR18).[8][9] However, the role of NAGly as a canonical GPR18 agonist is debated, with some studies failing to observe classical G α i/o-coupled signaling.[10][11] Given the structural similarity, **N-linoleoyl glycine** may also interact with GPR18, but this requires further investigation.

PPAR α Activation:

Recent studies on the structurally similar N-oleoyl glycine (OIGly) have shown that it can activate peroxisome proliferator-activated receptor alpha (PPAR α).[12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[13][14] The activation of PPAR α by OIGly was shown to reduce nicotine reward in mice, suggesting a potential therapeutic application.[12] It is plausible that **N-linoleoyl glycine** could also act as a PPAR α agonist.



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Caption: Putative PPARα signaling pathway for N-linoleoyl glycine.

Experimental Protocols

1. Synthesis of N-linoleoyl glycine

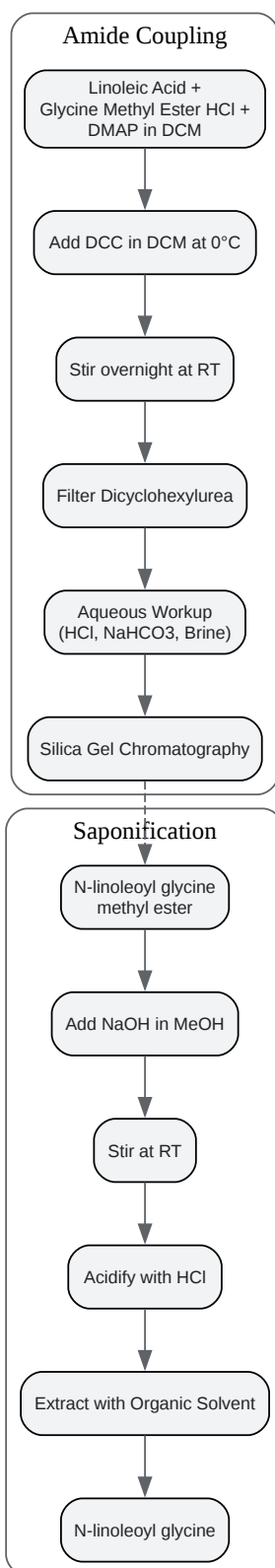
This protocol is adapted from a general method for the synthesis of N-acyl glycines.[15]

Materials:

- Linoleic acid
- Glycine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve linoleic acid, glycine methyl ester hydrochloride, and DMAP in DCM.
- Cool the mixture to 0°C in an ice bath.
- Add a solution of DCC in DCM dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting N-**linoleoyl glycine** methyl ester by silica gel column chromatography.
- Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH.
- Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
- Acidify the reaction mixture with 1M HCl to pH 2-3.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-**linoleoyl glycine**.



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Caption: Workflow for the chemical synthesis of N-linoleoyl glycine.

2. Quantification of N-**linoleoyl glycine** in Biological Tissues by LC-MS/MS

This protocol is based on a method developed for the quantification of N-oleoyl glycine and can be adapted for N-**linoleoyl glycine**.^{[1][16][17]}

Materials:

- Biological tissue sample (e.g., brain, liver)
- Internal standard (e.g., deuterated N-**linoleoyl glycine** or a structurally similar N-acyl glycine)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Homogenizer
- Centrifuge
- LC-MS/MS system with a C18 column

Procedure:

- Weigh the frozen tissue sample.
- Add a known amount of the internal standard.
- Homogenize the tissue in an appropriate volume of ice-cold acetonitrile.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Collect the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

- Separate the analytes using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.
- Detect and quantify N-**linoleoyl glycine** and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for N-**linoleoyl glycine** should be optimized.

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a general fluorescence-based assay to screen for FAAH inhibitors.[18][19]

Materials:

- Recombinant human FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
- N-**linoleoyl glycine** (test inhibitor)
- Known FAAH inhibitor (positive control, e.g., JZL 195)
- Solvent for inhibitor (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of N-**linoleoyl glycine** and the positive control in the assay buffer.
- In a 96-well plate, add the FAAH assay buffer, diluted FAAH enzyme, and the test inhibitor or control.
- Include wells for 100% initial activity (enzyme + solvent) and background (buffer + solvent).
- Incubate the plate for a short period (e.g., 5 minutes) at 37°C.

- Initiate the reaction by adding the FAAH substrate to all wells.
- Incubate the plate for 30 minutes at 37°C.
- Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
- Calculate the percent inhibition for each concentration of **N-linoleoyl glycine** and determine the IC50 value.

Quantitative Data Summary

Parameter	Value	Species/System	Source
Tissue Distribution	Highest in lung, skin, kidney, liver, ovaries, small intestine (~90-400 pmol/g)	Not specified	DiVA portal
FAAH Inhibition (IC50)	~25 µM	N18TG2 cell membranes	Cayman Chemical[4]
Anti-inflammatory Activity (ED50)	< 0.3 mg/kg	Mouse peritonitis model	Burstein et al., 2012[3]

Conclusion

N-linoleoyl glycine is an emerging bioactive lipid with significant potential as a modulator of inflammation and other physiological processes. Its biochemical profile, including its synthesis, metabolism, and interaction with key signaling pathways, provides a foundation for further research into its therapeutic applications. The experimental protocols and data presented in this guide offer valuable resources for scientists and researchers in the field of lipid biology and drug discovery. Further investigation into its precise molecular targets and in vivo functions will be crucial for fully elucidating its role in health and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties of N-linoleoyl glycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163808#biochemical-properties-of-n-linoleoyl-glycine]

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